Elisartan

Hypertension Vascular Pharmacology AT1 Receptor Antagonism

Elisartan (HN-65021) is a discontinued Phase II ARB prodrug with a unique ester moiety that yields the active metabolite HN-12206. Its distinct metabolic pathway makes it an irreplaceable tool for comparative pharmacology against losartan or candesartan. Researchers use it as a reference scaffold in SAR studies and as an analytical standard for HPLC/LC-MS method development. Choose Elisartan when you need a well-characterized, non-peptide AT1 antagonist prodrug with published human dose-response data for vascular function models.

Molecular Formula C27H29ClN6O5
Molecular Weight 553 g/mol
CAS No. 158682-68-9
Cat. No. B136548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameElisartan
CAS158682-68-9
Synonyms1-(ethoxycarbonyloxy)ethyl 2-butyl-4-chloro-1-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)-1H-imidazole-5-carboxylate
HN 65021
HN-65021
Molecular FormulaC27H29ClN6O5
Molecular Weight553 g/mol
Structural Identifiers
SMILESCCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)OC(C)OC(=O)OCC)Cl
InChIInChI=1S/C27H29ClN6O5/c1-4-6-11-22-29-24(28)23(26(35)38-17(3)39-27(36)37-5-2)34(22)16-18-12-14-19(15-13-18)20-9-7-8-10-21(20)25-30-32-33-31-25/h7-10,12-15,17H,4-6,11,16H2,1-3H3,(H,30,31,32,33)
InChIKeyIDAWWPOAHPVPMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Elisartan (CAS 158682-68-9): Baseline Overview of a Discontinued AT1 Receptor Antagonist Prodrug


Elisartan (also known as HN-65021) is an orally active, non-peptide prodrug of the angiotensin II type 1 (AT1) receptor antagonist HN-12206 . It belongs to the angiotensin II receptor blocker (ARB) class and was developed as an antihypertensive agent. Development was discontinued during Phase II clinical trials [1]. Its mechanism of action is class-typical: the active metabolite HN-12206 selectively inhibits the AT1 receptor, blocking the vasoconstrictive and aldosterone-secreting effects of angiotensin II, which leads to vasodilation and a reduction in blood pressure .

Why Generic ARB Substitution Fails: The Specificity of Elisartan's Research Value


Although all ARBs share a common mechanism of action, the pharmacological profiles of individual compounds differ significantly in terms of prodrug activation, active metabolite structure, binding kinetics, and clinical outcomes [1]. For example, while losartan is a competitive antagonist with a short-lived active metabolite (EXP3174), and candesartan cilexetil is a prodrug that is completely converted to candesartan, Elisartan represents a distinct chemical entity with its own specific pharmacokinetic and pharmacodynamic properties. Direct substitution between ARBs in research models is not scientifically valid without verifying target-specific effects, as differences in tissue penetration, binding affinity, and off-target interactions can confound experimental results [2].

Elisartan (CAS 158682-68-9): Product-Specific Quantitative Evidence Guide


Dose-Dependent Antagonism of Angiotensin II-Induced Vasoconstriction in Human Forearm Vasculature

In a placebo-controlled clinical study, oral administration of Elisartan (HN-65021) produced a dose-dependent inhibition of angiotensin II-induced vasoconstriction in the human forearm. The effect was quantified as the reduction in mean blood flow decrease caused by a 100 pmol/min angiotensin II infusion [1]. While a direct head-to-head comparator is absent from this dataset, the results establish a quantitative baseline for Elisartan's pharmacodynamic activity in humans.

Hypertension Vascular Pharmacology AT1 Receptor Antagonism

Elisartan as a Non-Peptide Prodrug: A Class-Level Distinction in Activation Pathway

Elisartan is a non-peptide prodrug that is metabolized to its active moiety, HN-12206, an angiotensin II AT1 receptor antagonist [1]. This is a class-level distinction from ARBs like losartan, which is also a prodrug but yields a different active metabolite (EXP3174) [2], or valsartan, which is an active compound not requiring metabolic activation. The specific chemical structure of Elisartan's prodrug determines its unique activation pathway, which is critical for interpreting experimental results in systems with varying metabolic capabilities.

Prodrug Pharmacokinetics AT1 Antagonist Drug Metabolism

Chemical Structure Distinction: Elisartan as a Substituted Imidazole Derivative

Elisartan is chemically defined as 2-butyl-4-chloro-1-[[2′-(1H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylic acid, 1-[(ethoxycarbonyl)oxy]ethyl ester [1]. This structure places it within the biphenyl tetrazole class of ARBs, sharing a core scaffold with losartan but featuring a distinct substitution pattern on the imidazole ring [2]. These structural differences are the basis for variations in receptor binding kinetics, selectivity, and metabolic fate, which can directly influence experimental outcomes.

Medicinal Chemistry Structure-Activity Relationship ARB Chemical Synthesis

Elisartan (CAS 158682-68-9): Best Research and Industrial Application Scenarios


Human Vascular Pharmacology Studies Requiring a Validated ARB Prodrug

Elisartan is a suitable choice for ex vivo or in vivo studies of human vascular function where a prodrug ARB with a characterized active metabolite (HN-12206) is needed. The dose-response data from the Cockcroft et al. (1995) study provides a quantitative framework for dose selection in human forearm plethysmography models [1].

Research on Renin-Angiotensin System Modulation in Specialized Animal Models

Given its distinct metabolic pathway, Elisartan can be employed in preclinical hypertension or heart failure models to investigate how differential prodrug activation affects efficacy. Its discontinued development status makes it a valuable tool compound for comparative pharmacology studies against clinically established ARBs like losartan or candesartan [2].

Medicinal Chemistry and SAR Studies of Biphenyl Tetrazole ARBs

Elisartan's specific chemical structure, with its unique ester prodrug moiety, serves as a key reference compound for structure-activity relationship (SAR) studies aimed at developing novel AT1 receptor antagonists. Researchers can use Elisartan as a scaffold for designing new analogs with potentially improved pharmacokinetic properties [3].

Analytical Method Development and Reference Standard Preparation

In analytical chemistry and quality control, Elisartan (CAS 158682-68-9) can be used as a reference standard for developing and validating HPLC, LC-MS, or other analytical methods for the detection and quantification of this specific ARB or its metabolites in biological matrices.

Technical Documentation Hub

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